molecular formula C15H16N4O B11137902 5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11137902
M. Wt: 268.31 g/mol
InChI Key: PLZZIALDQSQLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a phenyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylpiperazine and 2-phenyl-1,3-oxazole-4-carbonitrile in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H16N4O/c1-18-7-9-19(10-8-18)15-13(11-16)17-14(20-15)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

PLZZIALDQSQLNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.